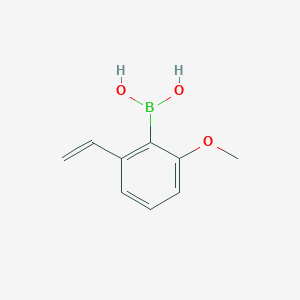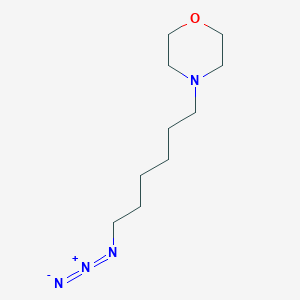![molecular formula C49H63NO5 B13721756 [(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate](/img/structure/B13721756.png)
[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and stereocenters, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate typically involves multiple steps, including the protection of functional groups, formation of carbon-carbon bonds, and introduction of stereocenters. Common synthetic routes may include:
Protection of Amino Groups: Using tert-butoxycarbonyl (Boc) protection to safeguard the amino group.
Formation of Carbon-Carbon Bonds: Utilizing reagents such as Grignard reagents or organolithium compounds to form the necessary carbon-carbon bonds.
Introduction of Stereocenters: Employing chiral catalysts or chiral auxiliaries to ensure the correct stereochemistry at the designated positions.
Final Coupling: Coupling the intermediate with benzoic acid derivatives under conditions such as esterification or amidation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and high yield. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like potassium permanganate or chromium trioxide to introduce oxygen functionalities.
Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride to reduce specific functional groups.
Substitution: Performing nucleophilic or electrophilic substitution reactions to modify the aromatic ring or other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic transformations.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and protein interactions.
Medicine: Explored for its therapeutic potential, particularly in drug development and as a pharmacological tool.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating enzyme activity through competitive or non-competitive binding.
Interacting with Receptors: Acting as an agonist or antagonist at receptor sites, thereby influencing cellular signaling pathways.
Modulating Pathways: Affecting various biochemical pathways, including those involved in metabolism, cell growth, and apoptosis.
Comparison with Similar Compounds
[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate can be compared with other similar compounds, such as:
Ethyl 3-(furan-2-yl)propionate: A compound with a simpler structure and different functional groups, used in flavoring and fragrance applications.
Phenylephrine Related Compound F: A pharmaceutical compound with distinct pharmacological properties.
Methylammonium Lead Halide: A compound with applications in solar cells and other electronic devices.
The uniqueness of this compound lies in its complex structure, multiple functional groups, and potential for diverse applications in various scientific fields.
Properties
Molecular Formula |
C49H63NO5 |
|---|---|
Molecular Weight |
746.0 g/mol |
IUPAC Name |
[(E,2R,3S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-1-trityloxyoctadec-4-en-3-yl] benzoate |
InChI |
InChI=1S/C49H63NO5/c1-5-6-7-8-9-10-11-12-13-14-15-16-29-38-45(54-46(51)40-30-21-17-22-31-40)44(50-47(52)55-48(2,3)4)39-53-49(41-32-23-18-24-33-41,42-34-25-19-26-35-42)43-36-27-20-28-37-43/h17-38,44-45H,5-16,39H2,1-4H3,(H,50,52)/b38-29+/t44-,45+/m1/s1 |
InChI Key |
SUMXREFTXNALCF-NICVTKFHSA-N |
Isomeric SMILES |
CCCCCCCCCCCCC/C=C/[C@@H]([C@@H](COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)OC(=O)C4=CC=CC=C4 |
Canonical SMILES |
CCCCCCCCCCCCCC=CC(C(COC(C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)NC(=O)OC(C)(C)C)OC(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(2-methoxyethoxy)ethoxy]-4-oxobutanoic acid](/img/structure/B13721687.png)

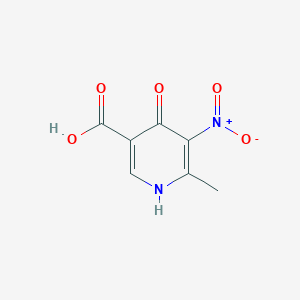
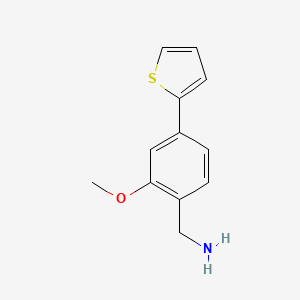

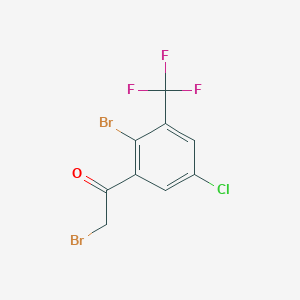
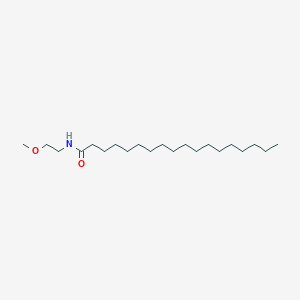
![[2-(3,4-Dimethoxyphenyl)-2-hydroxyiminoethyl]carbamic acid tert-butyl ester](/img/structure/B13721716.png)
